
8-(Pyrrolidin-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Pyrrolidin-2-yl)-9H-purine is a compound that features a pyrrolidine ring attached to a purine scaffold. The purine structure is a bicyclic aromatic heterocycle, which is a fundamental component in many biologically active molecules, including nucleotides and various pharmaceuticals. The addition of a pyrrolidine ring enhances the compound’s three-dimensional structure, potentially increasing its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyrrolidin-2-yl)-9H-purine typically involves the construction of the purine ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a purine derivative can yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
化学反応の分析
Types of Reactions: 8-(Pyrrolidin-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under various conditions, depending on the desired substitution.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
8-(Pyrrolidin-2-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound can be used to study enzyme interactions and cellular processes, given its structural similarity to nucleotides.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which 8-(Pyrrolidin-2-yl)-9H-purine exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins or enzymes, potentially inhibiting or activating their function. The purine scaffold allows the compound to mimic natural nucleotides, enabling it to interfere with nucleic acid processes or signaling pathways.
類似化合物との比較
Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a building block in organic synthesis.
Purine: The parent structure of 8-(Pyrrolidin-2-yl)-9H-purine, found in many biologically active molecules.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in various chemical reactions.
Uniqueness: this compound is unique due to its combined structure, which offers enhanced three-dimensionality and potential for increased biological activity. The presence of both the pyrrolidine and purine rings allows for diverse interactions with biological targets, making it a valuable compound in research and development.
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
8-pyrrolidin-2-yl-7H-purine |
InChI |
InChI=1S/C9H11N5/c1-2-6(11-3-1)9-13-7-4-10-5-12-8(7)14-9/h4-6,11H,1-3H2,(H,10,12,13,14) |
InChIキー |
FAPKOHUHASUGMB-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC3=NC=NC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


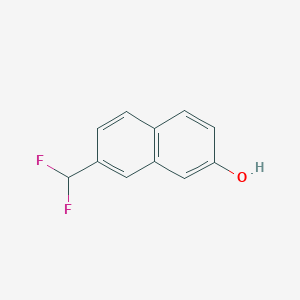
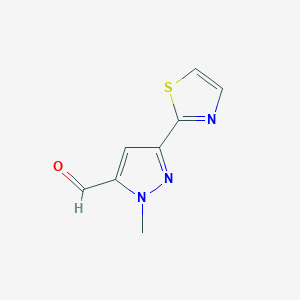
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)
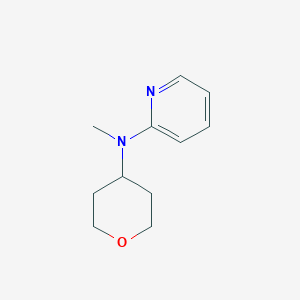

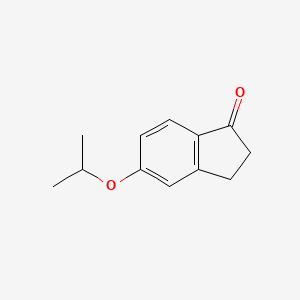
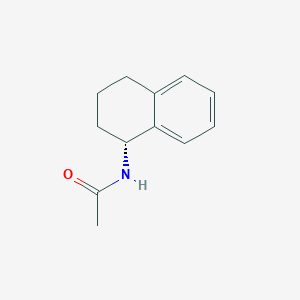






![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
